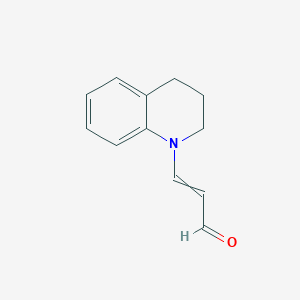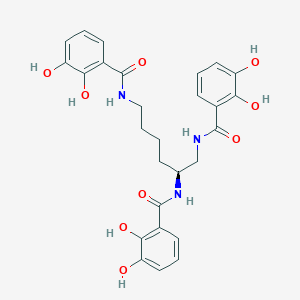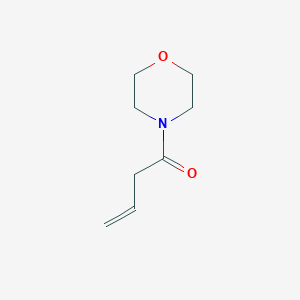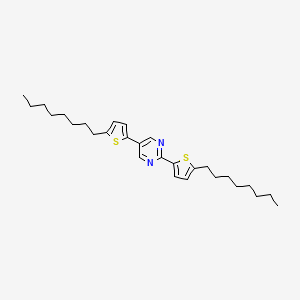
2,5-Bis(5-octylthiophen-2-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(5-octylthiophen-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two octylthiophene groups attached to a pyrimidine core. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-octylthiophen-2-yl)pyrimidine typically involves the reaction of 2,5-dibromopyrimidine with 5-octylthiophene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(5-octylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2,5-Bis(5-octylthiophen-2-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 2,5-Bis(5-octylthiophen-2-yl)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(5-alkylthiophen-2-yl)pyridine: Similar structure but with a pyridine core instead of pyrimidine.
1,4-Bis(5-alkylthiophen-2-yl)benzene: Contains a benzene core instead of pyrimidine.
2,6-Bis(5-alkylthiophen-2-yl)naphthalene: Features a naphthalene core.
Uniqueness
2,5-Bis(5-octylthiophen-2-yl)pyrimidine is unique due to its specific combination of a pyrimidine core with octylthiophene groups. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science .
Propriétés
Numéro CAS |
388616-46-4 |
|---|---|
Formule moléculaire |
C28H40N2S2 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
2,5-bis(5-octylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C28H40N2S2/c1-3-5-7-9-11-13-15-24-17-19-26(31-24)23-21-29-28(30-22-23)27-20-18-25(32-27)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 |
Clé InChI |
VBXHRXSFRHKRNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(S1)C2=CN=C(N=C2)C3=CC=C(S3)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


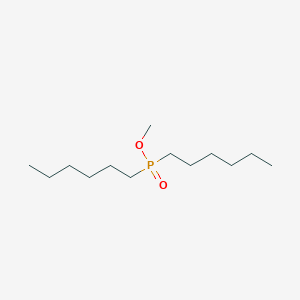
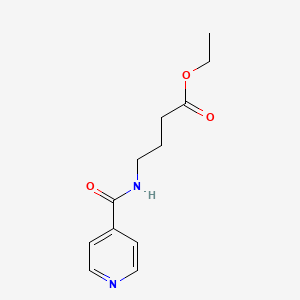
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
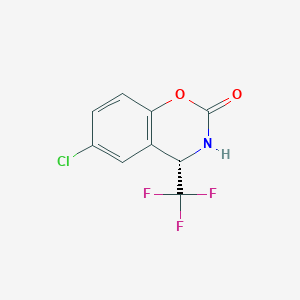
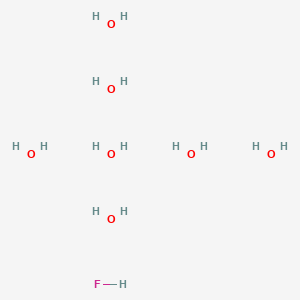
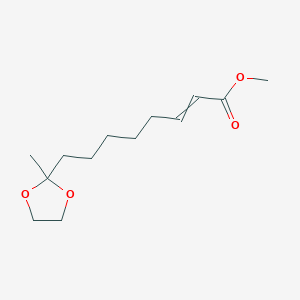
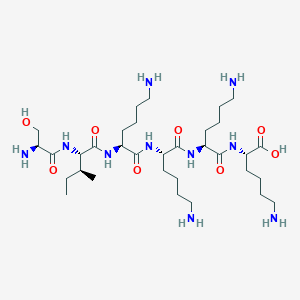
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)
